molecular formula C11H14N2OS B1376006 3-(beta-Aminophenethyl)-2-thiazolidinone CAS No. 32190-34-4

3-(beta-Aminophenethyl)-2-thiazolidinone

Cat. No.: B1376006
CAS No.: 32190-34-4
M. Wt: 222.31 g/mol
InChI Key: MQEXKPCXILHLMC-UHFFFAOYSA-N
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Description

3-(beta-Aminophenethyl)-2-thiazolidinone is an organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(beta-Aminophenethyl)-2-thiazolidinone typically involves the reaction of beta-aminophenethylamine with a thioamide under specific conditions. One common method includes the cyclization of beta-aminophenethylamine with thioglycolic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazolidinone ring to a thiazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halides, alkoxides; often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.

    Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(beta-Aminophenethyl)-2-thiazolidinone involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. In anticancer research, it could interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Thiazolidinone: A simpler analog with similar biological activities but lacking the beta-aminophenethyl group.

    4-Thiazolidinone: Another analog with the thiazolidinone ring at a different position, which can lead to different biological properties.

    Thiazolidinediones: A class of compounds known for their antidiabetic properties, structurally related but with different functional groups.

Uniqueness: 3-(beta-Aminophenethyl)-2-thiazolidinone is unique due to the presence of the beta-aminophenethyl group, which can enhance its biological activity and specificity. This structural feature allows for more diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-(2-amino-2-phenylethyl)-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c12-10(9-4-2-1-3-5-9)8-13-6-7-15-11(13)14/h1-5,10H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEXKPCXILHLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)N1CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101268822
Record name 3-(2-Amino-2-phenylethyl)-2-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32190-34-4
Record name 3-(2-Amino-2-phenylethyl)-2-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32190-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(beta-Aminophenethyl)-2-thiazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032190344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Amino-2-phenylethyl)-2-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(.BETA.-AMINOPHENETHYL)-2-THIAZOLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR0A93EA6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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